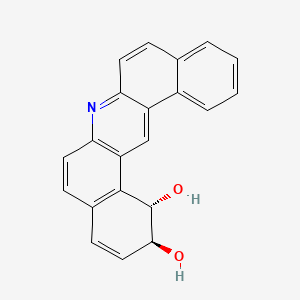
CM SEPHAROSE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CM Sepharose is a type of ion exchange chromatography resin widely used in biochemical and industrial applications. It is composed of a cross-linked agarose matrix with carboxymethyl functional groups, which serve as weak cation exchangers. This compound is particularly valued for its high capacity and excellent flow properties, making it ideal for the separation and purification of biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CM Sepharose is synthesized by attaching carboxymethyl groups to a cross-linked agarose matrix. The agarose is first activated, typically by reacting with epichlorohydrin, to introduce reactive groups. These groups are then reacted with sodium chloroacetate to form the carboxymethyl groups. The reaction conditions usually involve maintaining a controlled pH and temperature to ensure efficient coupling .
Industrial Production Methods
In industrial settings, this compound is produced in large-scale reactors where the agarose matrix is cross-linked and functionalized in a controlled environment. The process involves multiple steps, including activation, coupling, and washing to remove unreacted reagents. The final product is then suspended in a suitable storage solution, often 20% ethanol, to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
CM Sepharose primarily undergoes ion exchange reactions due to its carboxymethyl functional groups. These reactions involve the reversible adsorption of cations from a solution onto the resin. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal operating conditions .
Common Reagents and Conditions
The ion exchange process with this compound is influenced by the pH and ionic strength of the buffer used. Common reagents include acetate, citrate, and phosphate buffers. The optimal pH range for ion exchange is typically between 4 and 13, depending on the specific application .
Major Products Formed
The major products formed during ion exchange are the purified biomolecules that are separated from the mixture. These can include proteins, nucleic acids, and other charged biomolecules .
Applications De Recherche Scientifique
CM Sepharose is extensively used in various scientific research applications, including:
Protein Purification: It is widely used for the purification of proteins in both research and industrial settings due to its high binding capacity and selectivity
Biopharmaceutical Production: This compound is employed in the downstream processing of biopharmaceuticals, including monoclonal antibodies and vaccines
Enzyme Isolation: The resin is used to isolate and purify enzymes from complex mixtures, facilitating biochemical studies and industrial enzyme production
Nucleic Acid Purification: It is also used for the purification of nucleic acids, including DNA and RNA, in molecular biology research
Mécanisme D'action
The mechanism of action of CM Sepharose involves ion exchange chromatography. The carboxymethyl groups on the agarose matrix act as weak cation exchangers, binding positively charged ions (cations) from the solution. The binding capacity and selectivity are influenced by the pH and ionic strength of the buffer. The bound cations can be eluted by increasing the ionic strength or changing the pH of the buffer .
Comparaison Avec Des Composés Similaires
Similar Compounds
DEAE Sepharose: A weak anion exchanger with diethylaminoethyl functional groups.
Q Sepharose: A strong anion exchanger with quaternary ammonium functional groups.
SP Sepharose: A strong cation exchanger with sulphopropyl functional groups
Uniqueness
CM Sepharose is unique due to its weak cation exchange properties, which provide a different selectivity compared to strong cation exchangers like SP Sepharose. This makes it suitable for applications where mild conditions are required to preserve the integrity of sensitive biomolecules .
Propriétés
Numéro CAS |
102899-98-9 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-amino-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carbonitrile](/img/structure/B1166634.png)
